molecular formula C15H12N2O5 B14513206 2-Nitro-4-(2-phenylacetamido)benzoic acid CAS No. 62568-90-5

2-Nitro-4-(2-phenylacetamido)benzoic acid

Cat. No.: B14513206
CAS No.: 62568-90-5
M. Wt: 300.27 g/mol
InChI Key: HALHRKTWBPCHAK-UHFFFAOYSA-N
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Description

2-Nitro-4-(2-phenylacetamido)benzoic acid is an organic compound that features a nitro group, a phenylacetamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(2-phenylacetamido)benzoic acid typically involves the nitration of benzoic acid derivatives followed by amide formation. One common method includes the nitration of methyl benzoate to form methyl 2-nitrobenzoate, which is then hydrolyzed to yield 2-nitrobenzoic acid . The 2-nitrobenzoic acid is then reacted with phenylacetyl chloride in the presence of a base to form this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(2-phenylacetamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

    Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-Amino-4-(2-phenylacetamido)benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Nitrobenzoic acid and phenylacetamide.

Scientific Research Applications

2-Nitro-4-(2-phenylacetamido)benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(2-phenylacetamido)benzoic acid is unique due to the presence of both the nitro and phenylacetamido groups, which confer distinct chemical properties and reactivity.

Properties

CAS No.

62568-90-5

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

2-nitro-4-[(2-phenylacetyl)amino]benzoic acid

InChI

InChI=1S/C15H12N2O5/c18-14(8-10-4-2-1-3-5-10)16-11-6-7-12(15(19)20)13(9-11)17(21)22/h1-7,9H,8H2,(H,16,18)(H,19,20)

InChI Key

HALHRKTWBPCHAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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